Enzyme-IN-2

Description

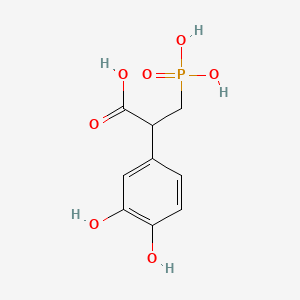

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11O7P |

|---|---|

Molecular Weight |

262.15 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-phosphonopropanoic acid |

InChI |

InChI=1S/C9H11O7P/c10-7-2-1-5(3-8(7)11)6(9(12)13)4-17(14,15)16/h1-3,6,10-11H,4H2,(H,12,13)(H2,14,15,16) |

InChI Key |

AHVRXKVVJWQDIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(CP(=O)(O)O)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Enzyme-IN-2: A Potent and Selective Inhibitor of the MEK1/2 Kinases for Oncological Applications

An In-Depth Technical Guide on the Mechanism of Action

This document provides a comprehensive overview of the preclinical data and mechanism of action for Enzyme-IN-2, a novel, potent, and selective small molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1 and MEK2). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MAPK/ERK signaling pathway.

Introduction to the MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus. This pathway regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of the MAPK/ERK pathway, often through mutations in RAS or BRAF genes, is a key driver in many human cancers.

Enzymes play a crucial role in signal transduction, with kinases being a prominent example.[1][2] Kinases catalyze the phosphorylation of proteins, a key mechanism for regulating their activity.[3] The MAPK/ERK pathway is a classic example of a kinase cascade where a series of phosphorylation events relay the signal downstream.[4][5]

Mechanism of Action of this compound

This compound is a non-ATP-competitive inhibitor that binds to a specific allosteric pocket on the MEK1 and MEK2 enzymes. This binding event prevents the conformational changes required for MEK1/2 to be phosphorylated and activated by the upstream kinase, RAF. Consequently, this compound effectively blocks the phosphorylation and activation of the downstream targets of MEK1/2, which are ERK1 and ERK2. By inhibiting this key step in the signaling cascade, this compound leads to a downstream suppression of gene expression related to cell proliferation and survival, ultimately inducing cell cycle arrest and apoptosis in susceptible tumor cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | MEK1 (Recombinant Human) | MEK2 (Recombinant Human) | A375 (BRAF V600E) | HCT116 (KRAS G13D) |

| Biochemical IC₅₀ (nM) | 1.2 | 1.5 | - | - |

| Cellular p-ERK IC₅₀ (nM) | - | - | 10.5 | 15.2 |

| Cellular Proliferation GI₅₀ (nM) | - | - | 25.1 | 33.8 |

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

Table 2: Pharmacokinetic Properties of this compound (Murine Model)

| Parameter | Value |

| Bioavailability (Oral) | 85% |

| T½ (Plasma half-life) | 8 hours |

| Cₘₐₓ (10 mg/kg oral dose) | 2.5 µM |

| Volume of Distribution (Vd) | 2.1 L/kg |

| Clearance (CL) | 0.3 L/h/kg |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Mutation Status | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) |

| A375 | BRAF V600E | 10 | 95 |

| HCT116 | KRAS G13D | 10 | 78 |

QD: Once daily.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. Biochemical MEK1/2 Kinase Assay

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by recombinant human MEK1 or MEK2.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated ERK1 substrate by MEK1/2.

-

Materials:

-

Recombinant human MEK1 and MEK2 enzymes.

-

Biotinylated, inactive ERK1 substrate.

-

ATP.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Europium-labeled anti-phospho-ERK1 antibody.

-

Streptavidin-allophycocyanin (SA-APC).

-

This compound at various concentrations.

-

384-well microplates.

-

-

Protocol:

-

Add 5 µL of assay buffer containing MEK1 or MEK2 enzyme to each well of a 384-well plate.

-

Add 0.5 µL of this compound (or DMSO as a vehicle control) at various concentrations to the wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated ERK1 substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled anti-phospho-ERK1 antibody and SA-APC).

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.

-

4.2. Cellular Phospho-ERK (p-ERK) Inhibition Assay

This assay measures the inhibition of ERK1/2 phosphorylation in whole cells.

-

Principle: An in-cell Western or ELISA-based assay is used to quantify the levels of phosphorylated ERK1/2 relative to total ERK1/2 in cells treated with this compound.

-

Materials:

-

A375 or HCT116 cell lines.

-

Cell culture medium and supplements.

-

This compound at various concentrations.

-

Lysis buffer.

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.

-

Secondary antibodies: IRDye-labeled anti-rabbit and anti-mouse antibodies.

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 2 hours.

-

Lyse the cells and perform a Western blot or ELISA according to standard protocols.

-

For Western blotting, probe the membrane with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.

-

Image the blot and quantify the band intensities.

-

Normalize the phospho-ERK signal to the total ERK signal.

-

Calculate IC₅₀ values based on the reduction of the normalized phospho-ERK signal.

-

Conclusion

This compound is a potent and selective inhibitor of MEK1/2 with a well-defined mechanism of action. It demonstrates significant anti-proliferative activity in cancer cell lines with activating mutations in the MAPK/ERK pathway and shows robust efficacy in corresponding xenograft models. The favorable pharmacokinetic profile of this compound supports its further development as a potential therapeutic agent for the treatment of various solid tumors. Further clinical investigations are warranted to establish its safety and efficacy in human patients.

References

- 1. byjus.com [byjus.com]

- 2. Mechanism of Enzymes Action - GeeksforGeeks [geeksforgeeks.org]

- 3. Khan Academy [khanacademy.org]

- 4. Signaling through Enzyme-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Signal transduction - Wikipedia [en.wikipedia.org]

Enzyme-IN-2: A Technical Guide to its Urease Inhibition

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Enzyme-IN-2, a potent inhibitor of urease. The information presented herein is intended to support research and development efforts targeting urease, a critical enzyme for the survival of various pathogens, including Helicobacter pylori.

Core Target and Mechanism of Action

The primary molecular target of this compound is urease . Specifically, this compound has been identified as a potent inhibitor of urease from Helicobacter pylori, a bacterium strongly associated with gastritis, peptic ulcer disease, and gastric cancer.

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This reaction is a key survival mechanism for H. pylori in the acidic environment of the stomach. The ammonia produced neutralizes gastric acid, allowing the bacterium to colonize the gastric mucosa. By inhibiting urease, this compound disrupts this critical pathogenic process.[1][2]

Quantitative Inhibition Data

This compound demonstrates significant inhibitory activity against urease. The following table summarizes the key quantitative metrics reported for this compound.[3][4]

| Parameter | Value | Target Enzyme Source |

| Ki | 2.36 µM | Sporosarcina pasteurii Urease |

| IC50 | 0.75 µM | Helicobacter pylori Ureolysis |

Ki (Inhibition Constant): Represents the concentration of this compound required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme.

IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of this compound required to inhibit 50% of the urease activity in a given assay.

Signaling Pathway of Helicobacter pylori Urease-Mediated Gastric Colonization

The following diagram illustrates the central role of urease in the pathogenesis of H. pylori infection and the point of intervention for this compound.

Caption: H. pylori urease signaling pathway and inhibition by this compound.

Experimental Protocols

The determination of the inhibitory potential of this compound against urease involves both biochemical and cellular assays. The following are detailed methodologies representative of those used in the characterization of urease inhibitors.

Urease Inhibition Assay (Biochemical)

This protocol is based on the Berthelot method, which quantifies ammonia production.[5]

1. Reagents and Materials:

- Purified urease (e.g., from Jack Bean or Sporosarcina pasteurii)

- Urea solution (e.g., 50 mM in HEPES buffer, pH 7.5)

- This compound stock solution (in a suitable solvent, e.g., DMSO)

- Phenol reagent (e.g., 10 g/L phenol, 50 mg/L sodium nitroprusside)

- Alkali reagent (e.g., 5 g/L sodium hydroxide, 8.4 mL/L sodium hypochlorite)

- 96-well microplate

- Microplate reader

2. Assay Procedure:

- Prepare serial dilutions of this compound in the assay buffer.

- In a 96-well plate, add 15 µL of the urease solution to each well.

- Add 15 µL of the different concentrations of this compound to the respective wells. For the positive control (100% activity), add 15 µL of the solvent used for the inhibitor. For the blank, add buffer instead of the enzyme.

- Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes).

- Initiate the enzymatic reaction by adding 70 µL of the urea solution to each well.

- Incubate the plate at 37°C for 30 minutes.

- Stop the reaction and develop the color by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

- Incubate at 37°C for 30 minutes for color development.

- Measure the absorbance at 625 nm using a microplate reader.

3. Data Analysis:

- The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample - Absorbance of blank) / (Absorbance of positive control - Absorbance of blank)] * 100

- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Helicobacter pylori Ureolysis Inhibition Assay (Cellular)

This assay measures the ability of an inhibitor to penetrate the bacterial cell and inhibit intracellular urease.

1. Reagents and Materials:

- Helicobacter pylori culture

- Urea broth (containing urea and a pH indicator, e.g., phenol red)

- This compound stock solution

- 96-well microplate

- Microplate reader or visual assessment

2. Assay Procedure:

- Grow H. pylori to the mid-logarithmic phase in a suitable liquid medium.

- Prepare serial dilutions of this compound in the urea broth.

- In a 96-well plate, add the diluted this compound to the respective wells.

- Inoculate each well with a standardized suspension of H. pylori.

- Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).

- Incubate the plate under microaerophilic conditions at 37°C.

- Monitor the color change of the pH indicator over time. Urease activity will increase the pH, causing a color change (e.g., from yellow to red/pink for phenol red).

- The inhibition of ureolysis is observed as the absence or delay of the color change compared to the positive control.

3. Data Analysis:

- The minimum inhibitory concentration (MIC) of ureolysis can be determined as the lowest concentration of this compound that prevents a color change.

- For IC50 determination, the rate of color change (absorbance at a specific wavelength) can be measured over time, and the data can be analyzed similarly to the biochemical assay.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the identification and characterization of urease inhibitors like this compound.

Caption: General experimental workflow for urease inhibitor characterization.

References

- 1. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sciprofiles.com [sciprofiles.com]

- 5. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]

Technical Guide: The Role of Enzyme-IN-2 in the GF-1/R-1 Kinase Cascade

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the critical role of Enzyme-IN-2 (EIN-2) within the Growth Factor-1 (GF-1)/Receptor-1 (R-1) signaling pathway. This pathway is a canonical kinase cascade integral to regulating cellular proliferation and survival. We present a detailed overview of the pathway, quantitative data from key validation experiments, comprehensive experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecular interactions and dependencies.

The GF-1/R-1 Signaling Pathway

The GF-1/R-1 signaling pathway is initiated by the binding of Growth Factor-1 (GF-1) to its cognate cell-surface receptor, Receptor-1 (R-1), a receptor tyrosine kinase (RTK). This binding event induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. The signal is then transduced through a series of protein-protein interactions and phosphorylation events, culminating in the activation of transcription factors that regulate the expression of genes critical for cell cycle progression and apoptosis inhibition.

This compound, a serine/threonine-protein kinase, functions as a central component in this cascade, analogous to a mitogen-activated protein kinase kinase kinase (MAPKKK). Its activation is a pivotal step that amplifies the signal received at the cell surface and propagates it to downstream effectors.

Core Pathway Components and Logic

-

Ligand Binding: GF-1 binds to the extracellular domain of R-1.

-

Receptor Activation: Ligand binding causes two R-1 molecules to dimerize and cross-phosphorylate each other on specific tyrosine residues.

-

Adaptor Recruitment: The phosphorylated R-1 recruits the adaptor protein AP-A, which contains an SH2 domain that recognizes the phosphotyrosine motifs.

-

GEF Activation: AP-A recruits and activates a guanine nucleotide exchange factor, GEF-B.

-

G-Protein Activation: GEF-B catalyzes the exchange of GDP for GTP on the small GTPase, Ras-C, activating it.

-

This compound Activation: Activated, GTP-bound Ras-C recruits this compound to the plasma membrane and facilitates its activation through a complex phosphorylation event.

-

Downstream Kinase Cascade: Activated this compound phosphorylates and activates the dual-specificity kinase MEK-3.

-

Effector Kinase Activation: MEK-3 then phosphorylates and activates the effector kinase ERK-4.

-

Nuclear Translocation and Gene Expression: Activated ERK-4 translocates to the nucleus, where it phosphorylates and activates the transcription factor TF-5, leading to the expression of target genes involved in cell proliferation.

Visualization of the GF-1/R-1 Signaling Pathway

The following diagram illustrates the sequence of events from ligand binding to gene expression.

Caption: The GF-1/R-1 signaling cascade involving this compound.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from in-vitro and cell-based assays characterizing the GF-1/R-1 pathway and the enzymatic activity of this compound.

Table 1: this compound Kinase Activity

| Parameter | Value | Conditions |

|---|---|---|

| Vmax | 1250 pmol/min/mg | 100 µM ATP, 50 µM MEK-3 substrate |

| Km (for MEK-3) | 15.2 µM | 100 µM ATP |

| Km (for ATP) | 25.5 µM | 50 µM MEK-3 substrate |

| Optimal pH | 7.4 | 25°C, 50 mM HEPES buffer |

| Optimal Temp. | 30°C | pH 7.4, 50 mM HEPES buffer |

Table 2: GF-1 Dose-Dependent ERK-4 Phosphorylation

| GF-1 Conc. (ng/mL) | Fold Change in p-ERK-4 (vs. control) | Standard Deviation |

|---|---|---|

| 0 (Control) | 1.0 | 0.1 |

| 1 | 2.5 | 0.3 |

| 10 | 8.9 | 0.7 |

| 50 | 15.3 | 1.2 |

| 100 | 16.1 | 1.3 |

Table 3: Downstream Gene Expression via RT-qPCR

| Target Gene | Fold Change (GF-1 treated vs. control) | Function |

|---|---|---|

| Gene-A | 12.4 | Cell Cycle Progression |

| Gene-B | 8.7 | Proliferation |

| Gene-C | 0.9 | (Housekeeping Control) |

Experimental Protocols

This protocol measures the ability of purified, active this compound to phosphorylate its direct substrate, MEK-3.

-

Reaction Setup: Prepare a 50 µL reaction mix in a 96-well plate containing: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 100 µM ATP (spiked with ³²P-γ-ATP), 50 ng purified active this compound, and varying concentrations of inactive MEK-3 substrate.

-

Initiation: Start the reaction by adding the ATP mix and incubate at 30°C for 20 minutes with gentle agitation.

-

Termination: Stop the reaction by adding 10 µL of 4X Laemmli sample buffer.

-

Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.

-

Quantification: Measure the incorporation of ³²P into the MEK-3 band using a phosphorimager. Calculate kinetic parameters (Vmax, Km) using non-linear regression analysis (e.g., Michaelis-Menten).

This protocol assesses the activation of ERK-4 in cell lysates following stimulation with GF-1.

-

Cell Culture and Treatment: Plate cells (e.g., HEK293) and grow to 80% confluency. Serum-starve the cells for 12 hours. Treat cells with varying concentrations of GF-1 for 15 minutes.

-

Lysis: Wash cells with ice-cold PBS and lyse with 200 µL of RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phosphorylated ERK-4 (p-ERK-4) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

-

Analysis: Strip the membrane and re-probe for total ERK-4 as a loading control. Quantify band intensity and normalize p-ERK-4 to total ERK-4.

Workflow Visualization

The diagram below outlines the workflow for the immunoprecipitation experiment to confirm the interaction between activated R-1 and the adaptor protein AP-A.

Caption: Workflow for Immunoprecipitation of R-1 and AP-A.

Enzyme-IN-2: A Comprehensive Technical Guide to its Binding Affinity and Kinetics as a Urease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of Enzyme-IN-2, a known urease inhibitor. This document summarizes the available quantitative data, presents detailed experimental protocols for its characterization, and visualizes key biological pathways and experimental workflows.

Quantitative Data Summary

This compound has been identified as a potent inhibitor of urease. The following table summarizes the currently available quantitative data on its binding affinity.

| Parameter | Value | Method | Source |

| Inhibition Constant (Ki) | 2.36 µM | Not Specified | [1] |

| Dissociation Constant (Kd) | 1.4 nM | Not Specified | [1] |

Note: While specific kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), catalytic constant (k_cat), and Michaelis constant (K_m) for this compound are not yet publicly available, this guide provides detailed protocols for their determination.

Signaling Pathway of Urease in Pathogenesis

In pathogenic bacteria such as Helicobacter pylori, urease plays a critical role in neutralizing the acidic environment of the stomach, facilitating colonization and inducing an inflammatory response. Recent studies have elucidated a signaling pathway initiated by H. pylori urease in gastric epithelial cells, which is independent of its enzymatic activity. This pathway involves the interaction of urease with Toll-like receptor 2 (TLR2), leading to the activation of transcription factors NF-κB and HIF-1α, which are crucial in the inflammatory response and cellular adaptation to low oxygen.[2][3][4][5]

References

- 1. The Helicobacter pylori Urease Virulence Factor Is Required for the Induction of Hypoxia-Induced Factor-1α in Gastric Cells [open.fau.de]

- 2. The Helicobacter pylori Urease Virulence Factor Is Required for the Induction of Hypoxia-Induced Factor-1α in Gastric Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Helicobacter urease–induced activation of the TLR2/NLRP3/IL-18 axis protects against asthma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Enzyme Inhibitor-2 (Enzyme-IN-2)

This guide provides a comprehensive overview of the structural and functional analysis of the hypothetical enzyme inhibitor, Enzyme-IN-2. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of enzyme inhibitors. This document outlines the methodologies for determining the inhibitor's binding affinity, mechanism of action, and three-dimensional structure, supported by representative data and visualizations.

Introduction

Enzymes are crucial biological catalysts that accelerate chemical reactions within cells, making them essential targets for therapeutic intervention.[1][2] The development of specific enzyme inhibitors is a cornerstone of modern drug discovery. Understanding the detailed structural and functional interactions between an inhibitor and its target enzyme is paramount for optimizing lead compounds and developing effective drugs.[3][4] This guide focuses on the hypothetical inhibitor, this compound, and presents a generalized workflow for its comprehensive analysis.

Biochemical Characterization of this compound

The initial characterization of an enzyme inhibitor involves determining its potency and its effect on the enzyme's catalytic activity. These parameters are typically quantified through a series of biochemical assays.[5]

The inhibitory potential of this compound is summarized in the tables below. These values are essential for comparing its efficacy against other compounds and for understanding its mode of action.

Table 1: Binding Affinity of this compound

| Parameter | Value | Description |

| IC50 | 50 nM | The concentration of this compound required to inhibit 50% of the target enzyme's activity. |

| Ki | 15 nM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. |

| Kd | 10 nM | The dissociation constant, indicating the affinity of this compound for the target enzyme. A smaller Kd value signifies a stronger binding affinity.[6] |

Table 2: Enzyme Kinetic Parameters in the Presence of this compound

| Parameter | No Inhibitor | With this compound | Description |

| Km | 10 µM | 30 µM | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. An increase in Km suggests competitive inhibition.[1] |

| Vmax | 100 µmol/min | 100 µmol/min | The maximum rate of the enzyme-catalyzed reaction. No change in Vmax is characteristic of competitive inhibition.[1] |

| kcat | 50 s-1 | 50 s-1 | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |

| kcat/Km | 5 x 106 M-1s-1 | 1.67 x 106 M-1s-1 | The catalytic efficiency of the enzyme. A decrease indicates reduced efficiency in the presence of the inhibitor.[7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following sections describe the generalized protocols for the key experiments used to characterize this compound.

This assay measures the concentration-dependent inhibition of the target enzyme by this compound.

-

Preparation of Reagents : Prepare a stock solution of the target enzyme, its substrate, and this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

-

Assay Setup : In a 96-well plate, add a fixed concentration of the enzyme to each well.

-

Inhibitor Addition : Add serial dilutions of this compound to the wells. Include control wells with no inhibitor.

-

Initiation of Reaction : Start the reaction by adding a specific concentration of the substrate to all wells.

-

Data Acquisition : Measure the rate of product formation over time using a suitable detection method, such as spectrophotometry or fluorometry.[5]

-

Data Analysis : Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

ITC directly measures the heat change upon binding of the inhibitor to the enzyme, allowing for the determination of the dissociation constant (Kd).

-

Sample Preparation : Prepare solutions of the purified target enzyme and this compound in the same buffer to avoid heat of dilution effects.

-

Instrument Setup : Load the enzyme solution into the sample cell of the ITC instrument and this compound into the injection syringe.

-

Titration : Perform a series of small injections of this compound into the enzyme solution while monitoring the heat released or absorbed.

-

Data Analysis : Integrate the heat peaks from each injection and plot them against the molar ratio of inhibitor to enzyme. Fit the resulting isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex.[8][9]

-

Crystallization : Co-crystallize the purified target enzyme with this compound by screening various crystallization conditions (e.g., pH, precipitant concentration, temperature) using techniques like vapor diffusion.

-

X-ray Diffraction Data Collection : Mount a single, high-quality crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data as the crystal is rotated.[10][11]

-

Structure Determination and Refinement : Process the diffraction data to determine the electron density map. Build an atomic model of the enzyme-inhibitor complex into the electron density map and refine it to obtain the final, high-resolution structure.

Visualizations

Diagrams are provided to illustrate key concepts and workflows related to the analysis of this compound.

References

- 1. Enzyme - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. tandfonline.com [tandfonline.com]

- 4. What Your Crystal Structure Will Not Tell You about Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzyme assay - Wikipedia [en.wikipedia.org]

- 6. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biologiachile.cl [biologiachile.cl]

- 9. Enzyme Structure Characterization [creative-enzymes.com]

- 10. Crystallography of Metabolic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. X-ray Crystallography-derived Conformational Ensembles to Better Understand Enzyme Catalysis | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]

Homologs of Urease: An In-depth Technical Guide to the Target of Enzyme-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme-IN-2 is an inhibitor of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, where it allows the bacterium to survive in the acidic environment of the stomach, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer. Urease is also a key enzyme in the nitrogen cycle and is found in a wide range of organisms, including bacteria, fungi, algae, and plants. Understanding the homologous forms of urease across different species is crucial for the development of specific and effective inhibitors for therapeutic and agricultural applications. This guide provides a comprehensive overview of urease homologs, quantitative data on their inhibition, detailed experimental protocols, and a visualization of the urease activation pathway.

Homologs of Urease

Urease enzymes, despite their broad distribution across different biological kingdoms, exhibit significant conservation in their active site and overall structure. However, they can differ in their subunit composition. Plant and fungal ureases are typically composed of a single type of subunit, while bacterial ureases are multi-subunit enzymes, commonly consisting of two or three distinct polypeptide chains.

| Organism | Common Name | Gene Name(s) | Protein Name(s) | Subunit Structure |

| Helicobacter pylori | - | ureA, ureB | Urease subunit alpha, Urease subunit beta | Two subunits (α, β) |

| Klebsiella aerogenes | - | ureA, ureB, ureC | Urease subunit gamma, Urease subunit beta, Urease subunit alpha | Three subunits (α, β, γ) |

| Proteus mirabilis | - | ureA, ureB, ureC | Urease subunit gamma, Urease subunit beta, Urease subunit alpha | Three subunits (α, β, γ)[1] |

| Staphylococcus aureus | - | ureA, ureB, ureC | Urease subunit gamma, Urease subunit beta, Urease subunit alpha | Three subunits (α, β, γ) |

| Bacillus subtilis | - | ureA, ureB, ureC | Urease subunit gamma, Urease subunit beta, Urease subunit alpha | Three subunits (α, β, γ) |

| Canavalia ensiformis | Jack bean | - | Urease | Single subunit |

Quantitative Data on Urease Inhibitors

A wide range of compounds have been investigated for their urease inhibitory activity. The potency of these inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Below is a summary of quantitative data for selected urease inhibitors.

| Inhibitor | Target Urease | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| This compound | Urease | 0.75 | 2.36 | - | (Maślanka M, et al., 2023) |

| Thiourea | Jack bean urease | 21.86 | - | - | [2] |

| Acetohydroxamic acid (AHA) | Soybean urease | 900 | 53 | Competitive | [3] |

| N-(n-Butyl)thiophosphoric triamide (NBPT) | Canavalia ensiformis urease | 0.1 | - | - | [4] |

| 1,4-Benzoquinone | Jack bean urease | 5.5 | - | - | [4] |

| Tetrachloro-1,4-benzoquinone | Jack bean urease | 0.6 | - | - | [4] |

| (Thio)barbituric phenoxy-N-phenylacetamide derivative 3a | Urease | 0.69 | - | - | [5] |

| 2-quinolone-4-thiazolidinone derivative 8a | Urease | 0.46 | - | - | [5] |

| Benzenesulfonohydrazide derivative 20a | Urease | 1.11 | 2.76 | Mixed | [5] |

| Thiobarbiturate analogue 4a | Urease | 8.42 | - | - | [5] |

Experimental Protocols

Urease Activity Assay (Berthelot Method)

This protocol is adapted from established methods for the colorimetric determination of ammonia produced by urease activity.

Reagents:

-

Phosphate Buffer (50 mM, pH 7.4): Dissolve appropriate amount of sodium phosphate monobasic and dibasic in distilled water to achieve the desired pH.

-

Urea Solution (50 mM): Dissolve 0.15 g of urea in 50 mL of phosphate buffer.

-

Phenol Reagent: 10 g/L phenol and 50 mg/L sodium nitroprusside in distilled water.

-

Alkali Reagent: 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite solution in distilled water.

-

Ammonium Chloride Standard (100 mM): For standard curve generation.

Procedure:

-

Prepare a reaction mixture containing the urease sample (e.g., purified enzyme, cell lysate) and phosphate buffer in a 96-well plate.

-

Initiate the reaction by adding the urea solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the Phenol Reagent.

-

Add the Alkali Reagent to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for color development.

-

Measure the absorbance at 625-670 nm using a microplate reader.

-

Calculate the ammonia concentration based on a standard curve generated with ammonium chloride.

Urease Inhibition Assay

This protocol is used to determine the inhibitory potential of a test compound against urease.

Reagents:

-

All reagents from the Urease Activity Assay.

-

Test Compound Stock Solution: Dissolve the inhibitor in a suitable solvent (e.g., DMSO).

Procedure:

-

In a 96-well plate, add the urease enzyme solution, phosphate buffer, and various concentrations of the test compound. Include a control with solvent only.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the urea solution.

-

Follow steps 3-8 of the Urease Activity Assay protocol.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Urease Activation Pathway

The activation of bacterial urease is a complex process that requires the coordinated action of several accessory proteins to facilitate the incorporation of two nickel ions into the apoenzyme's active site. This process is essential for the enzyme's catalytic function. The pathway involves the chaperone proteins UreD, UreF, UreG, and UreE, and is dependent on GTP hydrolysis for energy.[1][6]

Caption: Urease activation involves the sequential assembly of accessory proteins (UreD, UreF, UreG) onto the apo-urease, followed by GTP-dependent nickel insertion mediated by UreE.

Experimental Workflow for Urease Inhibitor Screening

The following workflow outlines the typical steps involved in screening and characterizing potential urease inhibitors.

Caption: A typical workflow for identifying and characterizing urease inhibitors, from primary screening to lead optimization.

References

- 1. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

An In-depth Technical Guide to the Known Off-Target Effects of Enzyme-IN-2

DISCLAIMER: "Enzyme-IN-2" is a hypothetical designation. The following guide is a representative document based on publicly available information for small molecule enzyme inhibitors. The data and experimental details provided are illustrative examples to demonstrate the characterization of off-target effects for a fictional compound.

Executive Summary

This compound is an investigational small molecule inhibitor designed to target [Specify On-Target Enzyme, e.g., a specific kinase]. While demonstrating high potency for its intended target, a comprehensive understanding of its off-target activity is crucial for predicting potential adverse effects and identifying opportunities for therapeutic repositioning.[1][2] This document provides a detailed overview of the known off-target profile of this compound, summarizing key quantitative data and the experimental protocols used for their determination. The aim is to provide researchers, scientists, and drug development professionals with a thorough understanding of the selectivity profile of this compound.

Off-Target Profiling: Quantitative Data Summary

The selectivity of this compound has been assessed through various screening panels. The following tables summarize the key findings from these assays.

Kinase Selectivity Profile

This compound was screened against a panel of 350 human kinases at a concentration of 1 µM. The results are presented as percent inhibition, with follow-up IC50 determination for kinases showing greater than 50% inhibition.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Kinase Family | Notes |

| On-Target Enzyme | 98% | 5 | [e.g., Tyrosine Kinase] | Primary Target |

| Off-Target Kinase A | 85% | 75 | Serine/Threonine Kinase | Structurally related to on-target |

| Off-Target Kinase B | 62% | 250 | Tyrosine Kinase | Unrelated family, potential for side effects[3] |

| Off-Target Kinase C | 51% | 800 | Serine/Threonine Kinase | Weaker interaction |

| Other 347 Kinases | <50% | >10,000 | Various | Considered non-significant hits |

Safety Pharmacology Panel

A panel of receptors, ion channels, and transporters known to be associated with adverse drug reactions was used to evaluate this compound at a concentration of 10 µM.[4]

Table 2: Safety Pharmacology Profile of this compound

| Target | Percent Inhibition/Activity at 10 µM | Target Class | Potential Implication |

| hERG Channel | 45% | Ion Channel | Potential for QT prolongation[5] |

| M1 Muscarinic Receptor | 30% | GPCR | Potential for anticholinergic effects |

| Dopamine Transporter | 15% | Transporter | Low risk of CNS side effects |

| Other 41 Targets | <10% | Various | Low potential for interaction |

Signaling Pathway Analysis

The on-target and primary off-target activities of this compound can be visualized within their respective signaling pathways. The following diagram illustrates the intended inhibition of the primary target pathway and the unintended inhibition of a secondary pathway due to off-target effects.

References

Preliminary Toxicity Profile of Enzyme-IN-2: An In-Depth Technical Guide

Abstract: This document outlines the preliminary toxicity assessment of Enzyme-IN-2, a novel enzyme inhibitor. The studies detailed herein provide foundational data on the compound's safety profile through a series of in vitro and in vivo toxicological evaluations. The primary objective is to identify potential toxicity liabilities and establish a preliminary safety margin. This guide presents detailed experimental methodologies, summarizes key quantitative data, and illustrates critical workflows and potential mechanisms of action to support further non-clinical and clinical development.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity screening involved assessing the cytotoxic potential of this compound against a panel of human cell lines. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the concentration-dependent effects on cell viability.

Experimental Protocol: MTT Assay

-

Cell Culture: Human hepatocellular carcinoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells were seeded into 96-well microplates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: A stock solution of this compound was prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells was maintained at ≤0.1%. Vehicle control wells received medium with 0.1% DMSO.

-

Incubation: Cells were incubated with this compound for 48 hours.

-

MTT Addition: Following incubation, 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The culture medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value was calculated using non-linear regression analysis (log(inhibitor) vs. normalized response).

In Vitro Cytotoxicity Workflow

Summary of In Vitro Cytotoxicity Data

The results of the cytotoxicity screening are summarized below. This compound demonstrated moderate cytotoxicity against the HepG2 cell line.

| Cell Line | Assay Type | Exposure Duration | IC₅₀ (µM) |

| HepG2 | MTT | 48 hours | 42.5 |

| HEK293 | MTT | 48 hours | 68.1 |

| A549 | MTT | 48 hours | > 100 |

In Vivo Acute Oral Toxicity Study

An acute oral toxicity study was conducted in a rodent model to determine the potential for toxicity following a single high-dose exposure to this compound. The study was performed following OECD Guideline 423 (Acute Toxic Class Method).

Experimental Protocol: Acute Oral Toxicity

-

Animal Model: Healthy, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old, weighing 200-250g) were used. Animals were housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Animals were acclimatized to the laboratory conditions for 7 days prior to dosing.

-

Dosing: A starting dose of 300 mg/kg body weight was administered to a group of three rats. This compound was formulated in a vehicle of 0.5% carboxymethylcellulose (CMC). Dosing was performed via oral gavage.

-

Observation: Animals were observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days. Observations included changes in skin, fur, eyes, motor activity, and behavior.

-

Body Weight: Individual animal weights were recorded prior to dosing and on days 7 and 14.

-

Dose Progression: Based on the outcome (survival or mortality) at the starting dose, the subsequent group was dosed at a higher (2000 mg/kg) or lower level according to the OECD 423 flowchart.

-

Necropsy: All animals were subjected to gross necropsy at the end of the 14-day observation period.

-

LD₅₀ Estimation: The median lethal dose (LD₅₀) was estimated based on the mortality data across the tested dose levels.

In Vivo Acute Toxicity Workflow

Summary of In Vivo Acute Toxicity Data

No mortality was observed at the 300 mg/kg dose level. At 2000 mg/kg, one out of three animals showed signs of lethargy within the first 24 hours but recovered. No mortality occurred at 2000 mg/kg.

| Species | Route of Administration | Dosing Vehicle | LD₅₀ (mg/kg) | Clinical Observations |

| Rat (SD) | Oral (Gavage) | 0.5% CMC | > 2000 | Minor lethargy at 2000 mg/kg, resolved within 24h. No other significant findings. |

Hypothetical Mechanism: Impact on MAPK/ERK Signaling

Based on the inhibitor's target class, a potential off-target effect could involve the modulation of critical cell signaling pathways. A hypothesized interaction is the unintended partial inhibition of an upstream kinase in the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

MAPK/ERK Signaling Pathway Diagram

This hypothesized interaction could explain the moderate cytotoxicity observed in vitro, as disruption of this pathway can lead to reduced cell viability. Further investigation, such as kinome screening or western blot analysis for phosphorylated ERK, would be required to validate this hypothesis.

Methodological & Application

Application Notes and Protocols for Enzyme-IN-2

Topic: Enzyme-IN-2 In Vitro Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of the novel human kinase, Kinase-X. Kinase-X is a key component of the "Cellular Proliferation and Survival Pathway," which has been implicated in various proliferative diseases. Overexpression or constitutive activation of Kinase-X is a known driver in several cancer types, making it a prime target for therapeutic intervention. These application notes provide a detailed protocol for an in vitro assay to determine the potency of this compound and similar compounds against Kinase-X. The described assay is a robust and reproducible method suitable for compound screening and characterization.

Signaling Pathway of Kinase-X

Kinase-X is a receptor tyrosine kinase that, upon binding to its ligand (Growth Factor Y), dimerizes and autophosphorylates specific tyrosine residues on its intracellular domain. This autophosphorylation creates docking sites for the adaptor protein AP-1, which in turn recruits and activates the downstream kinase, Kinase-Z. Activated Kinase-Z then phosphorylates the transcription factor TF-3, leading to its translocation to the nucleus and the subsequent expression of genes involved in cell cycle progression and apoptosis inhibition. This compound is designed to inhibit the initial autophosphorylation of Kinase-X, thereby blocking the entire downstream signaling cascade.

Caption: Kinase-X Signaling Pathway and Point of Inhibition by this compound.

Data Presentation

The inhibitory activity of this compound and control compounds against Kinase-X was determined using the described in vitro assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

| Compound | Target | IC50 (nM) |

| This compound | Kinase-X | 15.2 |

| Control Cmpd A | Kinase-X | 5,500 |

| Control Cmpd B | Kinase-X | >10,000 |

Experimental Protocol: Kinase-X In Vitro Assay

This protocol describes a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

Materials and Reagents:

-

Recombinant Human Kinase-X (active)

-

Kinase-X Substrate (poly-Glu,Tyr 4:1)

-

ATP (Adenosine 5'-triphosphate)

-

This compound and control compounds

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

DMSO (Dimethyl sulfoxide)

-

Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate reader with luminescence detection capabilities

Experimental Workflow Diagram:

Caption: Workflow for the In Vitro Kinase-X Inhibition Assay.

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound and control compounds in 100% DMSO. A typical starting concentration is 10 mM.

-

For the dose-response curve, create a 10-point, 3-fold serial dilution series.

-

-

Assay Plate Preparation:

-

Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

-

-

Kinase Reaction:

-

Prepare a master mix of Kinase-X in kinase assay buffer. Add 5 µL of the enzyme solution to each well containing the compound.

-

Gently mix the plate and incubate for 10 minutes at room temperature.

-

Prepare a master mix of the Kinase-X substrate and ATP in the assay buffer.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well. The final ATP concentration should be at the Km value for Kinase-X.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Stop the enzymatic reaction by adding 10 µL of the ADP-Glo™ Reagent to each well. This reagent will also deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of the Kinase Detection Reagent to each well. This will convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Application Notes and Protocols for Enzyme-IN-2

For Research Use Only.

Introduction

Enzyme-IN-2 is a potent and selective small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). By binding to and inhibiting the activity of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1 and 2), a key downstream effector in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers and plays a critical role in cell proliferation, differentiation, survival, and angiogenesis. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study the effects of MEK inhibition on cellular signaling and function.

Mechanism of Action

This compound is a non-ATP-competitive inhibitor that binds to an allosteric pocket on the MEK1/2 enzymes. This binding prevents the conformational changes required for MEK1/2 to be phosphorylated and activated by upstream kinases such as RAF. Consequently, the kinase activity of MEK1/2 is inhibited, leading to a downstream blockade of ERK1/2 phosphorylation and activation.

Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and cellular processes.

Quantitative Data

The inhibitory activity of this compound has been characterized in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (nM) for p-ERK Inhibition | IC50 (nM) for Cell Proliferation |

| A375 | Melanoma (BRAF V600E) | 5 | 10 |

| HT-29 | Colorectal Cancer (BRAF V600E) | 8 | 15 |

| HCT116 | Colorectal Cancer (KRAS G13D) | 12 | 25 |

| Panc-1 | Pancreatic Cancer (KRAS G12D) | 20 | 50 |

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

Cancer cell lines (e.g., A375, HT-29, HCT116, Panc-1)

-

Complete growth medium (specific to each cell line, e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution[1]

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Protocol:

-

Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

-

Maintain cells in the appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Subculture cells when they reach 80-90% confluency. To do this, aspirate the medium, wash the cell monolayer with PBS, and detach the cells using Trypsin-EDTA.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Western Blot Analysis of p-ERK Inhibition

This protocol determines the effect of this compound on the phosphorylation of ERK1/2.

Experimental Workflow:

Materials:

-

Cells cultured in 6-well plates

-

This compound (stock solution in DMSO)

-

Growth factor (e.g., Epidermal Growth Factor, EGF)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

-

(Optional) Starve the cells in serum-free medium for 12-24 hours to reduce basal p-ERK levels.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol assesses the effect of this compound on cell viability and proliferation.

Experimental Workflow:

Materials:

-

Cells cultured in 96-well plates

-

This compound (stock solution in DMSO)

-

Complete growth medium

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or isopropanol with HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader

Protocol:

-

Seed 2,000-5,000 cells per well in a 96-well plate in a volume of 100 µL and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0 to 10 µM). Include a DMSO vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

For MTT assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

-

For CellTiter-Glo® assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Troubleshooting

| Issue | Possible Cause | Solution |

| No inhibition of p-ERK | Inactive compound | Check the storage and handling of this compound. Prepare fresh dilutions. |

| Insufficient stimulation | Optimize the concentration and incubation time of the growth factor. | |

| Low basal p-ERK | Ensure the cell line has an active MAPK pathway. Serum starvation can help reduce basal levels before stimulation. | |

| High variability in proliferation assay | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |

| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. | |

| Contamination | Practice sterile cell culture techniques. Check for signs of microbial contamination. | |

| Cell detachment | Cytotoxicity of the compound or vehicle | Use a lower concentration of DMSO (typically <0.1%). Test for cytotoxicity at earlier time points. |

Ordering Information

| Product | Catalog No. | Size |

| This compound | E-IN-2-1 | 1 mg |

| E-IN-2-5 | 5 mg | |

| E-IN-2-10 | 10 mg |

For further information or technical support, please contact your local representative.

References

Application Notes and Protocols: Administration of Enzyme-IN-2 in Mouse Models

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the administration of "Enzyme-IN-2" in mouse models. Due to the placeholder nature of "this compound," this guide outlines the necessary framework and general methodologies that would be applied to a specific, real-world enzyme inhibitor. The protocols and data presented herein are illustrative and should be adapted based on the actual physicochemical properties, mechanism of action, and therapeutic target of a specific investigational compound.

Introduction

Enzyme inhibitors are critical tools in biomedical research and drug development, enabling the targeted modulation of enzymatic activity to study physiological processes and treat diseases. The successful in vivo application of any enzyme inhibitor, here termed "this compound," in mouse models requires a thorough understanding of its pharmacological profile and the establishment of robust experimental protocols. These notes provide a foundational guide to designing and executing such studies.

Mechanism of Action and Signaling Pathway

The mechanism of action of an enzyme inhibitor dictates its biological effects. Enzymes are key components of signaling pathways, acting as catalysts for a vast array of biochemical reactions.[1][2][3][4][5] By blocking the action of a specific enzyme, an inhibitor can modulate an entire signaling cascade. For instance, inhibitors can prevent the phosphorylation of downstream targets, alter the production of second messengers like cyclic AMP (cAMP), or influence gene transcription.[6][7][8]

To illustrate a hypothetical signaling pathway that could be modulated by an inhibitor, consider the following diagram:

Quantitative Data Summary

The following tables represent the types of quantitative data that should be generated and analyzed when evaluating a novel enzyme inhibitor in mouse models. The values provided are for illustrative purposes only.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Unit |

| Bioavailability (F%) | 45 | % |

| Half-life (t½) | 6 | hours |

| Peak Plasma Conc. (Cmax) | 2.5 | µg/mL |

| Time to Peak Conc. (Tmax) | 1 | hour |

| Volume of Distribution (Vd) | 0.8 | L/kg |

| Clearance (CL) | 0.15 | L/hr/kg |

Table 2: Efficacy of this compound in a Disease Mouse Model

| Treatment Group | Dose (mg/kg) | Primary Endpoint (e.g., Tumor Volume) | Secondary Endpoint (e.g., Biomarker Level) |

| Vehicle Control | 0 | 1500 ± 250 mm³ | 100 ± 15 ng/mL |

| This compound | 10 | 800 ± 150 mm³ | 50 ± 10 ng/mL |

| This compound | 30 | 450 ± 100 mm³ | 25 ± 5 ng/mL |

| Positive Control | 20 | 500 ± 120 mm³ | 30 ± 8 ng/mL |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible in vivo experiments.[9]

Animal Models

The choice of mouse model is critical and depends on the research question. This can range from wild-type mice for toxicity studies to genetically engineered or disease-induced models for efficacy studies.[10][11] For example, a study on a cancer therapeutic might utilize xenograft models where human cancer cells are implanted into immunodeficient mice.

Formulation and Administration of this compound

Materials:

-

This compound compound

-

Vehicle (e.g., sterile saline, PBS, or a solution containing solubilizing agents like DMSO and Tween 80)

-

Syringes and needles appropriate for the route of administration

-

Vortex mixer and/or sonicator

Protocol:

-

Formulation Preparation:

-

Accurately weigh the required amount of this compound.

-

In a sterile tube, dissolve the compound in the chosen vehicle. This may require vortexing or sonication. Ensure the final solution is clear and free of precipitation.

-

Prepare a fresh formulation for each day of dosing unless stability data supports longer storage.

-

-

Administration:

-

Oral Gavage (PO): Administer the formulation directly into the stomach using a gavage needle. The volume should typically not exceed 10 mL/kg.

-

Intraperitoneal Injection (IP): Inject the formulation into the peritoneal cavity. The volume should generally be less than 10 mL/kg.[12]

-

Intravenous Injection (IV): Inject the formulation into a tail vein. The volume is typically smaller, around 5 mL/kg, and should be administered slowly.

-

Subcutaneous Injection (SC): Inject the formulation into the loose skin over the back or flank.

-

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study.

Sample Collection and Analysis

Materials:

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Blood collection tubes (e.g., with EDTA or heparin)

-

Surgical tools for tissue dissection

-

Liquid nitrogen or fixatives (e.g., 4% paraformaldehyde)

-

Centrifuge

Protocol:

-

Blood Collection:

-

Collect blood via retro-orbital sinus, submandibular vein, or cardiac puncture at the terminal endpoint.

-

For plasma, collect blood in tubes containing an anticoagulant and centrifuge at 2000 x g for 15 minutes at 4°C.

-

For serum, allow blood to clot at room temperature for 30 minutes before centrifuging.

-

-

Tissue Collection:

-

Euthanize the mouse using an approved method.

-

Perfuse with saline to remove blood from tissues if necessary.[13]

-

Dissect the tissues of interest.

-

For biochemical analysis (e.g., Western blot, qPCR), snap-freeze tissues in liquid nitrogen and store at -80°C.

-

For histological analysis, fix tissues in 4% paraformaldehyde.

-

Ex Vivo and In Vivo Enzyme Activity Assays

To confirm the inhibitory effect of "this compound" on its target, enzyme activity can be measured both ex vivo from tissue homogenates and in vivo using imaging techniques.[14]

Ex Vivo Assay (Example):

-

Homogenize the collected tissue in a suitable lysis buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

Use a commercially available or custom-developed enzyme activity assay kit, which typically involves providing a substrate that the enzyme converts into a detectable product (e.g., colorimetric or fluorescent).

-

Measure the rate of product formation and compare between treatment groups.

Conclusion

The successful administration and evaluation of any novel enzyme inhibitor in mouse models hinge on careful planning, detailed protocol development, and rigorous data analysis. While "this compound" is a placeholder, the principles and methodologies outlined in these application notes provide a robust framework for researchers to design and execute meaningful in vivo studies for any specific enzyme inhibitor. Adaptation of these general protocols to the specific characteristics of the compound and the biological question is paramount for obtaining reproducible and translatable results.

References

- 1. Protein - Enzymes, Action, Mechanism | Britannica [britannica.com]

- 2. byjus.com [byjus.com]

- 3. microbenotes.com [microbenotes.com]

- 4. Mechanism of Enzymes Action - GeeksforGeeks [geeksforgeeks.org]

- 5. Enzyme - Wikipedia [en.wikipedia.org]

- 6. Signaling through Enzyme-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. Signal transduction - Wikipedia [en.wikipedia.org]

- 9. Experimental design: Top four strategies for reproducible mouse research [jax.org]

- 10. Advances in use of mouse models to study the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomere.com [biomere.com]

- 12. Oligodendrocyte Egr2 Mediates the Beneficial Effect of Resocialization on the Social Ability of Socially Isolated Mice | springermedizin.de [springermedizin.de]

- 13. Mouse 2- Step Collagenase Liver Perfusion protocol [protocols.io]

- 14. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enzyme-IN-2

Product: Enzyme-IN-2 Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides detailed application notes and protocols for the use of this compound, a potent small molecule inhibitor. It includes comprehensive information on recommended solvents, preparation of stock solutions, and methodologies for conducting both in vitro enzyme inhibition assays and cell-based functional assays.

Introduction

This compound is a highly selective, cell-permeable inhibitor of [Target Enzyme X], a key component in the [Hypothetical Signaling Pathway]. Due to its potency and specificity, this compound is a valuable tool for investigating the physiological and pathological roles of [Target Enzyme X]. Proper handling and solubilization of this compound are critical for obtaining accurate and reproducible experimental results. This guide outlines the recommended solvents and provides step-by-step protocols for its use in common experimental settings.

Solubility and Storage

The solubility of this compound was determined in several common laboratory solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[1] It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation.

Data Presentation: Solubility of this compound

| Solvent | Solubility (at 25°C) | Notes |

| DMSO | ≤ 150 mM | Recommended for stock solutions.[2] |

| Ethanol (Absolute) | ≤ 30 mM | Lower solubility; suitable for some applications.[2] |

| Methanol | ≤ 25 mM | Can be used for analytical purposes. |

| Water | Insoluble | Not suitable for initial solubilization. |

| PBS (pH 7.4) | Insoluble | Working solutions require dilution from a DMSO stock. |

Storage Recommendations:

-

Solid Form: Store at -20°C, protected from light and moisture. The compound is stable for up to 3 years under these conditions.[3]

-

Stock Solutions (in DMSO): Prepare aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption from the air.[2][3] Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be further diluted to working concentrations for various assays.

Materials:

-

This compound (powder)

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Before opening, centrifuge the vial of this compound to ensure all powder is collected at the bottom.[3]

-

Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of compound provided and its molecular weight (MW = [Hypothetical MW, e.g., 450.5 g/mol ]).

-

Carefully add the calculated volume of DMSO directly to the vial.

-

Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or sonication can be used to aid dissolution if necessary.[1]

-

Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[3]

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term storage.

Caption: Workflow for preparing a concentrated stock solution of this compound.

Protocol 2: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against its purified target enzyme.[4][5]

Materials:

-

This compound (10 mM stock in DMSO)

-

Purified [Target Enzyme X]

-

Specific substrate for [Target Enzyme X]

-

Assay Buffer (optimized for [Target Enzyme X] activity)

-

96-well microplate (e.g., black, flat-bottom for fluorescence assays)

-

Microplate reader

Procedure:

-

Serial Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in DMSO. Then, make an intermediate dilution of each concentration into the Assay Buffer. It is critical to perform initial dilutions in DMSO before adding to the aqueous buffer to prevent precipitation. Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid affecting enzyme activity.[1]

-

Enzyme Preparation: Dilute the purified [Target Enzyme X] to the desired working concentration in cold Assay Buffer.

-

Assay Plate Setup:

-

Add the serially diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration) to the wells of the 96-well plate.

-

Add the diluted enzyme solution to each well.

-

-

Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the inhibitor for 15-30 minutes at the optimal temperature for the enzyme.[4] This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., fluorescence or absorbance) over time. The initial linear rate of the reaction is used for calculations.[6]

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Normalize the data, setting the rate of the vehicle control (no inhibitor) as 100% activity and a no-enzyme control as 0% activity.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[4]

-

Protocol 3: Cell-Based Assay for Functional Inhibition

This protocol provides a framework for assessing the ability of this compound to inhibit [Target Enzyme X] within a cellular context by measuring a downstream biological event.[7][8]

Materials:

-

A relevant cell line expressing [Target Enzyme X] (e.g., HEK293, HeLa)

-

Complete cell culture medium

-

This compound (10 mM stock in DMSO)

-

Multi-well cell culture plates (e.g., 96-well)

-

Reagents for detecting the downstream readout (e.g., antibodies for Western blot, luciferase assay kit)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.[9]

-

Compound Treatment:

-

The next day, prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock.

-

Important: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid cytotoxicity.[2] Include a vehicle control (medium with 0.1% DMSO).

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

-

-

Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) to allow for inhibition of the target and subsequent changes in the downstream signaling pathway.

-

Downstream Readout: Following incubation, measure the effect of the inhibitor. This can be done via several methods:

-

Western Blot: Lyse the cells and perform a Western blot to detect changes in the phosphorylation state of a downstream substrate of [Target Enzyme X].

-

Reporter Assay: If using a reporter cell line (e.g., luciferase-based), measure the reporter signal according to the manufacturer's instructions.[9]

-

Cell Viability/Proliferation Assay: If inhibition of [Target Enzyme X] is expected to affect cell growth, perform an MTS or similar viability assay.

-

-

Data Analysis: Quantify the results from the chosen readout method. Plot the response against the log of the inhibitor concentration to determine the cellular EC₅₀ value.

Caption: Hypothetical pathway showing inhibition of Target Enzyme X by this compound.

References

- 1. file.selleckchem.com [file.selleckchem.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. captivatebio.com [captivatebio.com]

- 4. superchemistryclasses.com [superchemistryclasses.com]

- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enzyme-IN-2 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction